molecular formula C14H13N3O2 B5879700 3-(5-ethyl-1,2,4-oxadiazol-3-yl)-6-methyl-2-quinolinol

3-(5-ethyl-1,2,4-oxadiazol-3-yl)-6-methyl-2-quinolinol

Cat. No. B5879700
M. Wt: 255.27 g/mol
InChI Key: PUTXWQBVKGRTBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Oxadiazoles and quinolinones are important heterocyclic compounds in pharmaceutical and chemical research due to their diverse biological activities and applications in drug design. The focus on synthesizing new derivatives, including those with 1,2,4-oxadiazol and quinolinol moieties, is driven by the quest for compounds with improved pharmacological profiles and unique physical and chemical properties.

Synthesis Analysis

Synthesis of oxadiazole and quinolinone derivatives often involves cyclization reactions, condensation with various reagents, and modifications of existing heterocyclic frameworks to introduce new functional groups. For instance, the synthesis of novel oxadiazole derivatives can be achieved through the cyclization of hydrazides with carbon disulfide in the presence of base or by reacting hydrazones with phosphorus oxychloride (Hassan, Abdel‐kariem, & Ali, 2017).

Molecular Structure Analysis

The molecular structure of oxadiazole and quinolinone derivatives is characterized using spectroscopic methods such as NMR, IR, and mass spectrometry, alongside X-ray crystallography for detailed structural elucidation. These techniques confirm the presence of the oxadiazole ring, the substitution pattern on the quinolinone nucleus, and the overall molecular conformation (El-Abadelah, Al-Hiari, Khanfar, Qaisi, Abu Shuheil, & Boese, 2006).

Chemical Reactions and Properties

Chemical properties of oxadiazole and quinolinone derivatives include their reactivity towards nucleophiles, electrophiles, and various reagents used in organic synthesis. These compounds participate in reactions that lead to the formation of new heterocyclic systems, demonstrate potential as intermediates in synthetic pathways, and show varied biological activities (Wagle, Adhikari, & Kumari, 2008).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility, and crystal structure, are influenced by their molecular structure. The introduction of different substituents on the oxadiazole and quinolinone rings affects these properties and can be tailored to improve the compound’s pharmacokinetic profiles (Kethireddy, Kotakommula, Eppakayala, & Mariganti, 2017).

Chemical Properties Analysis

The chemical stability, reactivity, and potential interactions of oxadiazole and quinolinone derivatives are critical for their application in medicinal chemistry. Their ability to form hydrogen bonds, interact with biological targets, and undergo metabolic transformations are key factors in their biological efficacy and safety profile (Vandurm, Cauvin, Guiguen, Georges, Le Van, Martinelli, Cardona, Mbemba, Mouscadet, Hevesi, Van Lint, & Wouters, 2009).

Safety and Hazards

The safety data sheet for “3-(5-ethyl-1,2,4-oxadiazol-3-yl)benzoic acid” indicates that it is classified as Acute Tox. 3 Oral, which means it is toxic if swallowed .

properties

IUPAC Name

3-(5-ethyl-1,2,4-oxadiazol-3-yl)-6-methyl-1H-quinolin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O2/c1-3-12-16-13(17-19-12)10-7-9-6-8(2)4-5-11(9)15-14(10)18/h4-7H,3H2,1-2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUTXWQBVKGRTBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NC(=NO1)C2=CC3=C(C=CC(=C3)C)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-ethyl-1,2,4-oxadiazol-3-yl)-6-methylquinolin-2(1H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.